Eranthis longistipitata Regel. is a plant from the Ranunculaceae family. Its leaves contain 5,7-Dihydroxy-4-methylcoumarin, which was identified for the first time in the genus Eranthis [1] [2] [3].
| Parameter | Specification |
|---|---|
| Plant Source | Eranthis longistipitata Regel. (Ranunculaceae) [1] [3] |
| Plant Part | Leaves [1] [2] |
| Extraction Solvent | 70% Aqueous-Ethanol [1] [2] [3] |
| Identification Method | Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) [1] [2] [3] |
| Identification Confidence | High-confidence match against the mzCloud database [1] |
This compound exhibits multiple bioactivities with therapeutic promise. The table below summarizes key findings from experimental studies.
| Bioactivity | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Melanogenesis Stimulation | B16F10 murine melanoma cells | Significantly increased melanin content and tyrosinase activity in a dose-dependent manner (25-100 µM); upregulated MITF, TYR, TRP-1, TRP-2 proteins; activated PKA/cAMP and GSK3β pathways [4]. | |
| Antioxidant | Bulk lipid autoxidation model | Exhibited excellent chain-breaking antioxidant activity, though less potent than the o-dihydroxycoumarin analogues [5]. | |
| Anti-inflammatory & Antiplatelet | In vitro assays | Selectively inhibits cyclooxygenase-1 (COX-1) and acts as a competitive antagonist of thromboxane A2 (TXA2) receptors [4]. | |
| Otoprotection | In vitro model of cisplatin-induced damage | Modulated JNK/FoxO1 signaling pathway to suppress oxidative stress and apoptosis [6]. |
The experimental workflow for studying melanogenesis illustrates how these findings are obtained:
For researchers aiming to replicate or build upon these findings, here are the core methodologies.
This protocol is adapted from the study that first identified the compound in E. longistipitata [1] [2] [3].
This protocol is based on the 2025 study investigating the compound's effect on skin pigmentation [4].
The signaling pathway diagram illustrates the melanogenesis mechanism:
This compound from Eranthis longistipitata is a multifunctional compound with demonstrated efficacy in stimulating melanogenesis and exhibiting antioxidant activity. The provided experimental data and detailed protocols offer a solid foundation for further pre-clinical development.
Future work should focus on:
| Pharmacological Area | Demonstrated Effect / Potential | Key Findings / Proposed Mechanism | Tested Models (In Vitro / In Vivo) |
|---|---|---|---|
| Bone Health | Anti-osteoporotic [1] | Enhances osteoblast proliferation and differentiation; improves vertebral bone density via AKT1 pathway activation [1]. | MC3T3-E1 pre-osteoblast cells; glucocorticoid-induced zebrafish osteoporosis model [1]. |
| Hearing Protection | Attenuates cisplatin-induced ototoxicity [2] | Reduces oxidative stress and apoptosis in hair cells via JNK/FoxO1 pathway modulation [2]. | HEI-OC1 auditory cells; neonatal mouse cochlear explants [2]. |
| Skin Pigmentation | Promotes melanogenesis [3] | Stimulates melanin production and tyrosinase activity; activates PKA/cAMP and inhibits PI3K/AKT signaling [3]. | B16F10 murine melanoma cells; human skin irritation test (32 participants) [3]. |
| Anti-Allergic | Inhibits IgE-mediated allergic response [4] | Suppresses mast cell degranulation (histamine/β-hexosaminidase release) and cytokine expression; inhibits MAPK & AKT pathways [4]. | RBL-2H3 mast cells; passive cutaneous anaphylaxis (PCA) mouse model [4]. |
| Fundamental Activities | Antioxidant & Anti-apoptotic [2] [4] | Scavenges reactive oxygen species (ROS); inhibits mitochondrial apoptosis pathway; reduces caspase-3 activity [2]. | Various cell lines (HEI-OC1, RBL-2H3) [2] [4]. |
For researchers looking to replicate or build upon these findings, here are the essential methodologies from the cited studies.
This protocol is used to evaluate the compound's potential in treating osteoporosis by assessing its effect on bone-forming cells.
Experimental workflow for osteogenic activity assessment.
This protocol evaluates the protective effects of 5,7D-4MC against hearing loss induced by the chemotherapeutic drug cisplatin.
Experimental workflow for anti-ototoxicity assessment.
The following diagrams summarize the key signaling pathways through which 5,7-Dihydroxy-4-methylcoumarin exerts its pharmacological effects.
This pathway illustrates the mechanism by which 5,7D-4MC promotes bone formation.
Proposed AKT1 pathway for D4M-mediated osteogenesis.
This pathway shows how the compound protects against cisplatin-induced hearing damage.
Proposed JNK/FoxO1 pathway for D4M-mediated otoprotection.
The table below summarizes the available solubility information for 5,7-Dihydroxy-4-methylcoumarin in the solvents you asked about.
| Solvent | Solubility | Quantitative Data & Notes |
|---|---|---|
| DMSO | Soluble | ~25 - 38 mg/mL (approx. 130.09 - 197.74 mM) [1] [2] [3]. The solution may be clear to slightly yellow [2]. Hygroscopic DMSO can reduce solubility [1]. |
| Methanol | Slightly Soluble [4] [5] | Specific numerical data not available in search results. Described as "slightly soluble" [4] [5]. |
| Chloroform | Soluble [5] | Specific numerical data not available in search results. Described as "slightly sol." by one supplier [5]. |
For laboratory use, preparing a stock solution in DMSO is the most common and well-documented method. Here is a detailed protocol based on the supplier information:
When working with this compound, please note the following:
The following diagram illustrates the workflow for determining solubility and preparing a DMSO stock solution:
The dual nature of 5,7-Dihydroxy-4-methylcoumarin is fundamental to its reactivity and hazards. The following diagram illustrates its core structure and the experimental context in which it is often used:
Diagram illustrating the core structure of this compound and its experimental context.
The table below summarizes the fundamental physicochemical properties of this compound:
| Property | Value / Description | Reference |
|---|---|---|
| CAS Number | 2107-76-8 | [1] [2] [3] |
| Molecular Formula | C₁₀H₈O₄ | [1] [2] [4] |
| Molecular Weight | 192.17-192.18 g/mol | [1] [2] [4] |
| Melting Point | 280 - 299 °C (literature range) | [2] [3] [4] |
| Appearance | Yellow to white powder, fluoresces blue | [1] [2] [4] |
| UV Absorption (λmax) | 322 nm (in Methanol) | [2] [4] |
| Water Solubility | Slightly soluble | [1] [4] |
The combination of functional groups leads to a specific reactivity and hazard profile important for safe handling.
For researchers working with this compound, the following safety information is crucial:
[3] notes that this compound can be synthesized via the Pechmann Condensation, a classic method for coumarin formation. The general workflow for this reaction is as follows:
Workflow for the synthesis of this compound via Pechmann Condensation.
5,7-Dihydroxy-4-methylcoumarin (D4M) demonstrates several promising biological activities, as outlined in the table below.
| Activity/Model | Key Findings | Reported Concentrations/Doses | Primary Mechanisms / Targets Identified |
|---|---|---|---|
| Osteogenesis Enhancement [1] | Enhanced osteoblast differentiation and mineralization; ameliorated osteoporosis in a zebrafish model. | 10 - 40 µM (in vitro); 20 µM (in vivo) | Activation of the AKT1 pathway; effects blocked by AKT1 inhibitor. |
| Melanogenesis Stimulation [2] | Increased melanin production and tyrosinase activity in B16F10 murine melanoma cells; low skin irritation in human tests. | 25, 50, 100 µM (in vitro) | Upregulation of TYR, TRP-1, TRP-2, MITF; activation of PKA/cAMP and GSK3β pathways; downregulation of PI3K/AKT. |
| Anti-Allergic Effects [3] | Inhibited histamine and β-hexosaminidase release in RBL-2H3 cells; reduced allergic reaction in a murine model. | 25, 50, 100 µM (in vitro); 10, 25, 50 mg/kg (in vivo) | Downregulation of IL-4, IL-13, TNF-α, COX-2; suppression of p-ERK, p-p38, and p-AKT phosphorylation. |
For researchers aiming to replicate or build upon these studies, here is a summary of the key methodological details:
The following diagrams illustrate the key molecular mechanisms of D4M action identified in the recent studies.
Summary of D4M's multifaceted mechanisms of action, showing activation (green), inhibition (red), and key signaling nodes (yellow).
| Property / Aspect | Details | Source |
|---|---|---|
| Physical Form | Yellow powder that fluoresces blue and absorbs ultraviolet light. [1] | NOAA |
| Melting Point | 296-299 °C (lit.); 518 to 545 °F. [2] [1] | Sigma-Aldrich, NOAA |
| Storage Temperature | 4°C (refrigerator) or -20°C; for long-term storage, -80°C is recommended. [3] [1] | MedChemExpress, NOAA |
| Light Sensitivity | Must be protected from light during storage. [3] | MedChemExpress |
| Solubility | Slightly soluble in water. [1] Soluble in DMSO (25 mg/mL). [3] | NOAA, MedChemExpress |
| Reactivity Profile | Behaves as a weak organic acid (phenol and lactone). Incompatible with strong oxidizing acids, bases, and strong reducing agents. [1] | NOAA |
While direct experimental data on the degradation of 5,7-Dihydroxy-4-methylcoumarin is limited in the search results, research on similar compounds provides a robust methodology you can apply. Studies on 4,7-dihydroxycoumarin derivatives use Advanced Oxidation Processes (AOPs) to simulate degradation, employing techniques suitable for evaluating the compound's stability under oxidative stress. [4]
Proper handling is crucial for maintaining both sample integrity and personal safety.
B16F10 murine melanoma cells serve as a well-established in vitro model for studying melanogenesis due to their capacity to produce melanin pigment and express key melanogenic enzymes. This cell line, derived from C57BL/6J mouse skin tissue, exhibits an epithelial-like and spindle-shaped morphology with an approximate cell size of 15.4 ± 1.4 μm [1]. For melanogenesis research, B16F10 cells are particularly valuable as they contain the complete enzymatic machinery for melanin synthesis, including tyrosinase, TRP-1, and TRP-2, all regulated by the master transcription factor MITF [2]. The cells demonstrate a doubling time of approximately 20.1 hours and grow as adherent monolayers in standard culture conditions [1]. When designing experiments to evaluate the effects of 5,7-dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis, researchers should note that this natural coumarin derivative possesses a benzopyrone core structure with a methyl group substituted at the 4-position and hydroxyl groups at the 5- and 7-positions, which may be critical for its biological activity [2] [3].
Table 1: Critical parameters for melanogenesis assays with 5,7D-4MC in B16F10 cells
| Parameter | Specification | Reference |
|---|---|---|
| Test Compound | This compound (5,7D-4MC) | [2] |
| Recommended Concentrations | 25, 50, 100 μM | [2] [3] |
| Treatment Duration | 72 hours | [2] [3] |
| Cell Seeding Density | 1×10⁵ cells for melanin content and tyrosinase activity assays; 3.8×10⁴ cells for MTT assay | [2] [4] [5] |
| Positive Control | α-MSH (100 nM) | [2] [3] |
| Solvent Control | DMSO (final concentration ≤0.1%) | [2] |
Maintain B16F10 cells in T-75 or T-175 culture flasks with the complete DMEM medium described in Section 2.2. Culture cells in a humidified incubator at 37°C with 5% CO₂. Replace medium every 2-3 days until cells reach 70-80% confluence for subculturing [1]. For routine maintenance, subculture cells using Accutase solution with an incubation time of 8-10 minutes at room temperature. Recommended split ratios range from 1:2 to 1:4, depending on experimental needs [1].
According to recent studies, 5,7D-4MC demonstrates no significant cytotoxicity at concentrations up to 100 μM, with cell viability remaining above 90% compared to untreated controls [2] [3]. This non-toxic concentration range should be used for all subsequent melanogenesis assays. Concentrations above 100 μM may begin to show cytotoxic effects and should be avoided unless specifically testing toxicity thresholds.
Table 2: Expected melanin content increases after 5,7D-4MC treatment
| Treatment | Concentration | Melanin Content (% of Control) | Reference |
|---|---|---|---|
| Control | - | 100% | [2] |
| α-MSH (Positive Control) | 100 nM | 198.0% | [2] |
| 5,7D-4MC | 25 μM | 250.1% | [2] |
| 5,7D-4MC | 50 μM | 336.0% | [2] |
| 5,7D-4MC | 100 μM | 463.0% | [2] |
5,7D-4MC treatment demonstrates a dose-dependent increase in intracellular tyrosinase activity. At 100 μM concentration, tyrosinase activity increases significantly compared to untreated controls, though specific percentage values require experimental determination as they vary between cell passages and experimental conditions [2]. The positive control α-MSH typically increases tyrosinase activity to approximately 235% of control levels [4].
Figure 1: Signaling pathways regulated by 5,7D-4MC in melanogenesis
For potential cosmetic or therapeutic applications, a human primary skin irritation test can be conducted to evaluate dermatological safety:
Recent studies indicate that 5,7D-4MC exhibits low irritation potential at concentrations up to 100 μM, making it suitable for topical applications [2] [3].
For comprehensive understanding of melanogenesis mechanisms, consider these additional approaches:
When interpreting results, consider that effective melanogenesis stimulation should demonstrate:
The positive control α-MSH should yield approximately 198-249% increase in melanin content compared to untreated controls [2] [4]. 5,7D-4MC at 100 μM typically shows superior melanogenesis stimulation compared to α-MSH, reaching up to 463% of control melanin levels [2].
This comprehensive protocol provides detailed methodologies for assessing the melanogenesis-stimulating effects of this compound in B16F10 melanoma cells. The compound demonstrates significant potential as a melanogenesis activator through modulation of key signaling pathways and upregulation of melanogenic enzymes, with low irritation potential observed in human skin tests [2] [3]. These protocols support the development of 5,7D-4MC as a promising candidate for therapeutic applications in hypopigmentation disorders such as vitiligo, as well as a functional cosmetic ingredient. Further studies involving human melanocytes and clinical trials are recommended to validate efficacy in more complex biological systems.
The following table details the concentrations of 5,7D-4MC used in a pivotal 2025 study and the corresponding anti-allergic effects observed in IgE-sensitized RBL-2H3 cells [1] [2].
| Concentration (µM) | Cell Viability | Histamine Release | β-hexosaminidase Release | Cytokine mRNA Expression (IL-4, IL-13, TNF-α, COX-2) |
|---|---|---|---|---|
| 25 | Not significantly affected | Reduced | Reduced | Downregulated |
| 50 | Not significantly affected | Reduced | Reduced | Downregulated |
| 100 | Not significantly affected (≥90%) | Reduced | Reduced | Downregulated |
Below is a step-by-step protocol for evaluating the anti-allergic effects of 5,7D-4MC in RBL-2H3 cells, based on the methods described in the research [1].
1. Cell Culture: - Cell Line: Rat basophilic leukemia (RBL-2H3) cells. - Medium: Culture cells in α-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin/glutamine (PSQ) [1]. - Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂ [1] [3].
2. Cell Sensitization: - Seed RBL-2H3 cells at a density of 5 × 10⁵ cells per well in 12-well plates. - Sensitize the cells by adding anti-DNP-IgE (0.2 µg/mL) to the culture medium and incubate for 17 hours [1].
3. Compound Treatment & Allergen Challenge: - After the sensitization period, wash the cells with phosphate-buffered saline (PBS). - Pre-treat the cells with 5,7D-4MC (at the desired concentrations of 25, 50, or 100 µM) or a positive control (e.g., 40 µg/mL Ketotifen) for 1 hour. - Challenge the cells by adding the antigen DNP-Human Serum Albumin (DNP-HSA) to activate the allergic response. Incubate for an additional 6 hours to allow for degranulation and mediator release [1].
4. Assay and Analysis: - Cell Viability (MTT Assay): Seed cells in a 96-well plate (3.8 × 10⁴ cells/well). After a 24-hour stabilization, treat with 5,7D-4MC for 7 hours. Add MTT solution, incubate for 2 hours, and measure absorbance at 570 nm after dissolving formazan crystals in DMSO [1]. - Histamine Release Assay: Collect supernatant after allergen challenge. Use a multi-step extraction with organic solvents and react with o-phthalaldehyde. Measure fluorescence (Ex: 360 nm, Em: 440 nm) to quantify histamine [1]. - β-hexosaminidase Release Assay: This assay is a common, reliable marker for mast cell degranulation that parallels histamine release [4]. Collect supernatant and cell lysates (for total content). Incubate with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer. Stop the reaction with a carbonate/bicarbonate buffer and measure absorbance at 405 nm. The percentage release is calculated as: (Enzyme in Supernatant) / (Enzyme in Supernatant + Enzyme in Lysate) × 100% [1] [5]. - mRNA Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the downregulation of allergic-inflammatory cytokines (IL-4, IL-13, TNF-α) and the enzyme COX-2 [1]. - Protein Analysis (Western Blot): Analyze the phosphorylation states of key signaling proteins (ERK, p38, AKT) to investigate the molecular mechanism [1].
The anti-allergic effect of 5,7D-4MC is achieved by inhibiting the FcεRI signaling pathway downstream of allergen recognition. The diagram below illustrates how 5,7D-4MC interferes with this process.
As the diagram shows, 5,7D-4MC exerts its effects by significantly reucing the phosphorylation of key signaling molecules, including MAPKs (ERK and p38) and Protein Kinase B (AKT). This inhibition leads to the downregulation of pro-allergic cytokines and enzymes, ultimately reducing the release of allergic mediators [1].
This compound is a phytochemical derivative belonging to the coumarin family, a class of compounds known for their diverse pharmacological activities [1]. While previously recognized for its antioxidant, anti-apoptotic, and anti-aggregatory properties, recent investigational studies have elucidated its potent anti-allergic effects [1] [2].
Allergic diseases are immune-mediated disorders triggered by an exaggerated response to harmless substances. Current treatments, primarily antihistamines and steroids, are often associated with side effects like drowsiness, dry mouth, and gastrointestinal issues [1]. This underscores the need for novel therapeutic candidates. This compound has emerged as a promising candidate by targeting the early stages of IgE-mediated allergic signaling, which is central to conditions like anaphylaxis, atopic dermatitis, and allergic rhinitis [1] [3].
Research using IgE-sensitized RBL-2H3 mast cells and a PCA murine model demonstrates that this compound effectively suppresses key steps of the allergic response.
The table below summarizes the core quantitative findings from these studies:
| Experimental Model | Measured Parameter | Effect of this compound | Key Findings & Quantitative Data |
|---|---|---|---|
| RBL-2H3 Cells (In Vitro) | Cell Viability (MTT Assay) | No cytotoxicity | No significant toxicity at concentrations up to 100 µM [1]. |
| Histamine Release | Significant inhibition | Reduced release of histamine, a key allergic mediator [1] [2]. | |
| β-hexosaminidase Release | Significant inhibition | Reduced release of this degranulation marker [1] [3]. | |
| Inflammatory Cytokines (mRNA) | Downregulated | Reduced expression of IL-4, IL-13, and TNF-α [1] [2]. | |
| Signaling Pathways | Reduced phosphorylation | Inhibited phosphorylation of ERK, p38, and AKT proteins [1]. | |
| PCA Murine Model (In Vivo) | Vascular Leakage | Significant reduction | Reduced extravasation of Evans blue dye, indicating suppression of the allergic reaction [1] [2]. |
These findings collectively suggest that the compound exerts its anti-allergic effect by stabilizing mast cells, preventing the release of pre-formed and newly synthesized inflammatory mediators, and modulating the underlying intracellular signaling cascades [1].
For scientists aiming to replicate or build upon this research, here are the detailed methodologies for the key experiments.
This protocol evaluates the compound's efficacy in inhibiting mast cell degranulation.
This protocol assesses the anti-allergic effect in a live animal model.
The experimental workflow from in vitro to in vivo models is outlined below:
The anti-allergic mechanism of this compound involves the suppression of key signaling pathways activated downstream of the FcεRI receptor in mast cells.
The compound's interference with this signaling cascade is visualized in the following pathway diagram:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, reliable method for evaluating the antioxidant capacity of natural and synthetic compounds, including coumarin derivatives. The assay is based on a colorimetric reaction where the stable, purple-colored DPPH radical (λmax ≈ 517 nm) is reduced to a yellow-colored diphenylpicrylhydrazine compound upon reaction with a hydrogen-donating antioxidant [1] [2]. The degree of decolorization is proportional to the antioxidant potency and radical scavenging activity of the test compound.
For coumarins, antioxidant activity is highly dependent on substitution patterns on the core structure. Phenolic hydroxyl groups, particularly in the ortho- configuration, are known to significantly enhance radical scavenging ability by stabilizing the resulting phenoxyl radical through intramolecular hydrogen bonding or extended electron delocalization [3] [4] [5]. 5,7-Dihydroxy-4-methylcoumarin possesses a meta-dihydroxy substitution pattern on the benzene ring, which confers measurable, though moderate, antioxidant activity compared to ortho-dihydroxy analogues [3] [6] [7].
Research indicates that this compound exhibits consistent, quantifiable antioxidant activity in the DPPH assay, though its potency is less than that of ortho-dihydroxy substituted coumarins and standard antioxidants like Trolox or ascorbic acid [3] [6]. The meta-substitution pattern in this compound does not provide the same radical stabilization benefits as ortho-substitution, which explains its intermediate activity [4]. The experimental data from structure-activity relationship studies are summarized in Table 1.
Table 1: Antioxidant Activity of this compound and Reference Compounds in DPPH Assay
| Compound Name | Substitution Pattern | Reported EC50/IC50 | Relative Potency vs. Standard | Citations |
|---|---|---|---|---|
| This compound | meta-dihydroxy | Not fully quantified in provided results | Less active than ortho-dihydroxy coumarins and Trolox | [3] [6] |
| 6,7-Dihydroxy-4-methylcoumarin | ortho-dihydroxy | Highly active | More active than this compound; comparable to caffeic acid | [3] [7] |
| 7,8-Dihydroxy-4-methylcoumarin | ortho-dihydroxy | Highly active | More active than this compound | [3] [6] [7] |
| Trolox (Standard) | Water-soluble vitamin E analog | EC50 = 93.19 μM (in one study) | Benchmark for comparison | [4] [5] |
| Ascorbic Acid (Standard) | Natural antioxidant | IC50 = 33.48 μg/mL (in one study) | Benchmark for comparison | [5] |
The following workflow outlines the key steps for performing the DPPH assay in a 96-well microplate format.
Calculate Radical Scavenging Activity: The percentage of DPPH radical scavenging is calculated for each concentration using the formula:
% Scavenging = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution with solvent, and A_sample is the absorbance of the DPPH solution with the test compound or standard [1] [2].
Determine EC50 Value: The EC50 value (effective concentration required to scavenge 50% of DPPH radicals) is the most common metric for comparing antioxidant potency. Plot the percentage of scavenging against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the EC50 from the fitted equation. Software such as GraphPad Prism is typically used for this analysis.
Kinetic Analysis (Optional): For a more detailed investigation, the reaction kinetics can be monitored by measuring absorbance at 517 nm at multiple time intervals (e.g., every 5 minutes for 1 hour) until the reaction reaches a steady state. This can provide insights into the speed of the radical scavenging reaction [3].
Table 2: Common DPPH Assay Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or no scavenging activity | Compound is a weak antioxidant | Verify with a positive control (Trolox); test higher concentrations; confirm the meta-substitution pattern is less potent than ortho [3]. |
| High variability between replicates | Improper pipetting; incomplete mixing | Use calibrated pipettes; vortex samples after reagent addition. |
| Unexpectedly high absorbance in controls | DPPH solution is degraded | Prepare fresh DPPH stock solution; ensure storage in the dark. |
| Precipitate formation in wells | Poor solubility of compound in reaction buffer | Optimize solvent system; use a minimum amount of DMSO to aid dissolution. |
| Non-sigmoidal dose-response curve | Insufficient concentration range | Broaden the tested concentration range to capture the full response from 0% to 100% scavenging. |
The DPPH radical scavenging assay is a robust and straightforward method for quantifying the antioxidant potential of this compound. The protocol detailed herein allows for the reproducible determination of its EC50 value, enabling direct comparison with other coumarin derivatives and standard antioxidants. Researchers should be aware that the meta-dihydroxy substitution of this compound results in moderate activity, which is a crucial consideration in structure-activity relationship studies for designing more potent antioxidant coumarins.
5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) is a naturally occurring coumarin derivative isolated from various plant sources, including Eranthis longistipitata and Mexican tarragon (Tagetes lucida). This compound has recently gained significant attention in functional cosmetics development due to its potent melanogenesis-stimulating properties and favorable safety profile. With its characteristic benzopyrone core structure featuring hydroxyl groups at positions 5 and 7 and a methyl group at position 4, 5,7D-4MC exhibits diverse biological activities including antioxidant, anti-inflammatory, and antimicrobial effects that further support its application in cosmetic and therapeutic formulations [1] [2].
Recent scientific investigations have revealed that 5,7D-4MC demonstrates remarkable potential for treating hypopigmentation disorders such as vitiligo by stimulating melanin production through multiple signaling pathways. The compound operates through a multifaceted mechanism that modulates key melanogenic pathways in melanocytes, resulting in increased melanin synthesis without significant cytotoxicity at appropriate concentrations. Understanding these mechanisms provides a scientific foundation for developing effective cosmetic and therapeutic products aimed at addressing pigmentation-related concerns [1].
The following diagram illustrates the key signaling pathways through which this compound stimulates melanogenesis:
Figure 1: Key signaling pathways modulated by this compound in melanogenesis. The compound activates PKA/cAMP and GSK3β pathways while inhibiting PI3K/AKT signaling, collectively leading to increased MITF expression and subsequent melanin production.
Purpose: To determine the non-cytotoxic concentration range of 5,7D-4MC for subsequent melanogenesis experiments using B16F10 murine melanoma cells as a model system [1].
Materials and Reagents:
Procedure:
Expected Results: 5,7D-4MC should not exhibit significant cytotoxicity at concentrations below 100 μM, with cell viability remaining above 90% at these concentrations [1].
Purpose: To quantify the stimulatory effect of 5,7D-4MC on melanin production in B16F10 cells [1].
Materials and Reagents:
Procedure:
Table 1: Melanin Content in B16F10 Cells After 5,7D-4MC Treatment
| Concentration (μM) | Melanin Content (% of Control) | Significance |
|---|---|---|
| Control (Vehicle) | 100% | - |
| α-MSH (50 nM) | 198.0% | p < 0.01 |
| 25 μM 5,7D-4MC | 250.1% | p < 0.01 |
| 50 μM 5,7D-4MC | 336.0% | p < 0.01 |
| 100 μM 5,7D-4MC | 463.0% | p < 0.01 |
Expected Results: 5,7D-4MC should stimulate melanin production in a dose-dependent manner, with significant increases observable even at the lowest concentration (25 μM) and maximal effect at 100 μM [1].
Purpose: To measure the effect of 5,7D-4MC on intracellular tyrosinase activity, the rate-limiting enzyme in melanin synthesis [1].
Materials and Reagents:
Procedure:
Expected Results: 5,7D-4MC should significantly increase intracellular tyrosinase activity in a concentration-dependent manner, consistent with the observed increases in melanin content [1].
Purpose: To evaluate the effect of 5,7D-4MC on the expression of key melanogenesis-related proteins, including MITF, TYR, TRP-1, and TRP-2 [1].
Materials and Reagents:
Procedure:
Expected Results: 5,7D-4MC treatment should significantly increase the protein expression levels of MITF, TYR, TRP-1, and TRP-2 in a dose-dependent manner, confirming the mechanistic basis for enhanced melanogenesis [1].
Purpose: To evaluate the dermatological safety of 5,7D-4MC for topical application in cosmetic and therapeutic formulations [1].
Materials and Reagents:
Procedure:
Expected Results: 5,7D-4MC at concentrations of 50 μM and 100 μM should exhibit low irritation potential, with no significant difference in skin reactions compared to the vehicle control, supporting its safety for topical application [1].
The dermatological safety of 5,7D-4MC has been evaluated through rigorous testing. A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC exhibited low irritation potential at concentrations of 50 μM and 100 μM, supporting its suitability for topical applications in cosmetic and therapeutic formulations [1].
Additionally, cytotoxicity assessments using MTT assays revealed that 5,7D-4MC does not affect cell viability at concentrations below 100 μM, with cell viability remaining above 90% even at the highest concentration of 100 μM. This indicates a favorable safety window for cosmetic and therapeutic applications [1].
Table 2: Summary of Key Research Findings on this compound
| Parameter | Findings | Significance |
|---|---|---|
| Non-Cytotoxic Concentration | <100 μM (cell viability >90%) | Safe for cosmetic use |
| Melanin Stimulation | Dose-dependent increase (250.1-463.0% of control) | Effective for hypopigmentation |
| Tyrosinase Activity | Significant dose-dependent enhancement | Confirmed mechanism of action |
| Pathway Modulation | Activates PKA/cAMP and GSK3β; inhibits PI3K/AKT | Multiple targets for efficacy |
| Skin Irritation Potential | Low irritation at 50-100 μM | Safe for topical application |
| Additional Biological Activities | Antioxidant, anti-inflammatory, antimicrobial | Multi-functional benefits |
When developing cosmetic formulations containing 5,7D-4MC, several factors should be considered:
Vitiligo Treatment Formulations: 5,7D-4MC can be incorporated into topical treatments for vitiligo at concentrations of 50-100 μM to stimulate melanocyte activity and repigmentation in depigmented areas. Recommended for use in creams, ointments, or gels applied twice daily to affected areas.
Cosmetic Products for Even Skin Tone: For general cosmetic use aimed at improving skin uniformity and reducing the appearance of hypopigmented spots, concentrations of 25-50 μM in serums, creams, or lotions are recommended.
After-Sun Products: Due to its melanogenesis-stimulating and antioxidant properties, 5,7D-4MC can be included in after-sun products to support natural skin protection mechanisms and combat oxidative stress induced by UV exposure.
Specialized Depigmentation Disorder Kits: Development of comprehensive treatment kits containing multiple formulations (cleanser, treatment serum, moisturizer) with 5,7D-4MC as the key active ingredient for managing various hypopigmentation conditions.
This compound represents a promising active ingredient for functional cosmetics and therapeutic products targeting hypopigmentation disorders. Its efficacy in stimulating melanogenesis through multiple signaling pathways, coupled with its favorable safety profile and low irritation potential, positions it as a valuable alternative to conventional treatments. The detailed experimental protocols provided in this document enable researchers to validate its efficacy and safety, supporting the development of evidence-based cosmetic and therapeutic formulations. Further clinical studies are recommended to fully establish its efficacy in human subjects and explore potential applications in combination therapies.
| Aspect | Details | Reference |
|---|---|---|
| Effective Concentrations (in vitro) | 25, 50, 100 µM | [1] [2] |
| Cytotoxicity (B16F10 cells) | No toxicity at ≤100 µM; cell viability >90% | [1] |
| Melanin Increase (vs. control) | 250.1% (25 µM), 336.0% (50 µM), 463.0% (100 µM) | [1] [3] |
| Tyrosinase Activity | Significantly increased, dose-dependent | [1] |
| Primary Skin Irritation Test | Low irritation potential at 50 µM and 100 µM | [1] [2] |
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.
This protocol is used to determine non-toxic concentrations of 5,7D-4MC and its effect on melanin synthesis [1].
This method evaluates the activity of the key enzyme in melanin synthesis [1].
This protocol analyzes the expression of proteins and phosphorylation of signaling molecules involved in melanogenesis [1].
This test is critical for evaluating the safety of topical application [1] [2].
The stimulatory effect of 5,7D-4MC on melanogenesis is mediated through the regulation of key signaling pathways and melanogenic proteins, as illustrated below.
This compound (D4M) is a naturally occurring phytochemical belonging to the coumarin family, with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol. This compound can be synthesized via Pechmann condensation by reacting phloroglucinol with ethylacetoacetate in the presence of sulfuric acid [1]. D4M has demonstrated significant pharmacological potential across various biological contexts, including antioxidant, anti-apoptotic, anti-allergic, and osteogenic activities. Recent studies have particularly highlighted its role in modulating mitochondrial function and apoptosis, suggesting its potential as a therapeutic agent for conditions involving oxidative stress and mitochondrial dysfunction [2] [3] [4].
The compound's chemical structure features hydroxyl groups at positions 5 and 7, and a methyl group at position 4 of the coumarin backbone. These functional groups contribute to its biological activity, particularly its free radical scavenging capabilities. D4M has a melting point of 296-299°C and is typically supplied as a solid powder that requires dissolution in dimethyl sulfoxide (DMSO) or other suitable solvents for biological applications [1]. Its antioxidant properties form the basis for its protective effects against various cellular stressors, positioning it as a promising candidate for further pharmaceutical development.
D4M exerts its anti-apoptotic effects primarily through modulation of mitochondrial pathways. In cisplatin-induced ototoxicity models, D4M pretreatment significantly attenuated apoptosis by suppressing oxidative stress and mitochondrial dysfunction. Mechanistic studies revealed that D4M downregulated phosphorylated JNK (p-JNK) and elevated the p-FoxO1/FoxO1 expression ratio, thereby reducing caspase-dependent apoptosis [2]. The central role of the JNK/FoxO1 pathway was confirmed through experiments showing that D4M's protective effects were significantly blunted when the JNK signaling pathway was induced with anisomycin, establishing this pathway as critical to its mechanism of action.
The compound also demonstrates direct effects on mitochondrial membrane potential, a key indicator of mitochondrial health. Treatment with D4M significantly inhibited cisplatin-induced mitochondrial apoptosis and reduced reactive oxygen species (ROS) accumulation in House Ear Institute-Organ of Corti 1 (HEI-OC1) cells and neonatal mouse cochlear explants [2]. This preservation of mitochondrial integrity prevents the release of pro-apoptotic factors and subsequent activation of executioner caspases, thereby maintaining cellular viability under stress conditions.
Beyond mitochondrial apoptosis regulation, D4M modulates several other signaling pathways:
MAPK and AKT Signaling in Allergic Response: In IgE-mediated allergic models, D4M reduced the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and p38, as well as protein kinase B (AKT) [3]. This suppression of signaling pathways led to reduced degranulation and inflammatory cytokine production in mast cells.
AKT1 Pathway in Osteogenesis: D4M enhances osteoblast differentiation and ameliorates osteoporosis through interaction with AKT1. Molecular docking studies have identified binding interactions between D4M and AKT1 phosphorylation sites, and the anti-osteoporotic effects of D4M were abolished by co-treatment with the AKT1 inhibitor A-443654 [4].
The following diagram illustrates the primary signaling pathways through which D4M exerts its biological effects:
Table 1: Summary of D4M Efficacy in Various Experimental Models
| Disease Model | Cell Lines/Animal Models | Effective Concentrations | Key Findings | Mechanisms | Citation |
|---|---|---|---|---|---|
| Cisplatin-induced ototoxicity | HEI-OC1 cells, neonatal mouse cochlear explants | Not specified | Protected hair cells, increased cell viability, decreased apoptosis | ↓ p-JNK, ↑ p-FoxO1/FoxO1 ratio, ↓ mitochondrial apoptosis, ↓ ROS | [2] |
| IgE-mediated allergic response | RBL-2H3 cells, PCA murine model | 25, 50, 100 μM | Reduced histamine & β-hexosaminidase release, ↓ allergic cytokines | ↓ p-p38, ↓ p-ERK, ↓ p-AKT, ↓ IL-4, IL-13, TNF-α, COX-2 | [3] |
| Glucocorticoid-induced osteoporosis | MC3T3-E1 cells, zebrafish model | 10-40 μM (optimal: 20 μM) | Enhanced osteoblast differentiation, improved vertebral bone density | AKT1 activation (confirmed by inhibitor studies) | [4] |
Table 2: D4M Cytoprotective Effects and Safety Parameters
| Parameter | Experimental System | Results | Significance | Citation |
|---|---|---|---|---|
| Cell viability (MTT assay) | RBL-2H3 cells | No toxicity at 25-100 μM for 7h | Wide therapeutic window for anti-allergic applications | [3] |
| Anti-apoptotic effects | HEI-OC1 cells | Reduced cisplatin-induced apoptosis | Potential for preventing chemotherapy side effects | [2] |
| Osteogenic effects | MC3T3-E1 cells | Significant enhancement at 10-40 μM | Therapeutic potential for osteoporosis | [4] |
| Antioxidant capacity | HEI-OC1 cells | Reduced ROS accumulation | Base mechanism for multiple protective effects | [2] |
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant cationic dye that accumulates in active mitochondria with intact membrane potentials. The dye distribution follows the Nernst equation, where the fluorescence intensity directly correlates with the health and functionality of mitochondria [5] [6] [7]. In healthy cells with polarized mitochondrial membranes, TMRM produces bright fluorescence, while upon loss of mitochondrial membrane potential (ΔΨm) during apoptosis, TMRM accumulation ceases, and the signal dims or disappears [5]. This property makes TMRM an excellent tool for assessing early apoptotic events and evaluating compounds like D4M that potentially modulate mitochondrial function.
TMRM is preferred over other mitochondrial dyes like JC-1 or DiOC₆(3) for several reasons. It demonstrates reliable ΔΨm-dependent retention without the phototoxicity and photounstability associated with rhodamine 123 (R123) [7]. Additionally, unlike JC-1 and DiOC₆(3), TMRM's fluorescence intensity is not significantly influenced by variations in the potassium content of the incubation medium, making it more specific for ΔΨm measurement in intact cells [7]. However, researchers should note that TMRM is not compatible with aldehyde fixation, requiring live-cell imaging or analysis [7].
Reagents and Equipment Required:
Stock Solution Preparation:
Staining Solution Preparation:
Staining Procedure:
Important Considerations:
The following workflow diagram summarizes the key steps in the TMRM staining protocol:
Expected Results:
Quantification Methods:
Common Issues and Solutions:
The experimental data and protocols presented herein support several promising research directions for D4M. The compound's multi-target mechanism addressing oxidative stress, apoptosis, and specific signaling pathways positions it as a promising candidate for therapeutic development. Particularly compelling is its protective effect against cisplatin-induced ototoxicity, which suggests potential application as an adjunct therapy in oncology to mitigate chemotherapy side effects without compromising efficacy [2].
Future research should focus on:
The comprehensive protocols provided, particularly for TMRM-based assessment of mitochondrial function, will enable standardized evaluation of D4M and related compounds across research laboratories, facilitating comparison of results and accelerating the development of this promising phytochemical derivative.
Background & Mechanism of Action this compound (5,7D-4MC) is a natural coumarin derivative that promotes melanogenesis, making it a promising candidate for therapeutic applications in hypopigmentation disorders such as vitiligo, as well as a functional cosmetic ingredient [1] [2]. Its mechanism involves the upregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. This leads to increased expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) [1]. The compound exerts its effects by modulating critical signaling pathways: it activates the PKA/cAMP and GSK3β pathways while concurrently downregulating the PI3K/AKT pathway [1] [2].
Key Experimental Findings in B16F10 Cells The following table summarizes the core quantitative data on the effects of 5,7D-4MC on B16F10 murine melanoma cells:
| Parameter | Concentration of 5,7D-4MC | Result (vs. Untreated Control) | Citation |
|---|---|---|---|
| Cell Viability (MTT Assay) | 25, 50, 100 µM | >90% viability (non-cytotoxic) | [1] [2] |
| Melanin Content | 25 µM | Increased to 250.1% | [1] |
| 50 µM | Increased to 336.0% | [1] | |
| 100 µM | Increased to 463.0% | [1] | |
| Intracellular Tyrosinase Activity | 25, 50, 100 µM | Significant, dose-dependent increase | [1] |
| Key Proteins (Western Blot) | 25, 50, 100 µM | Increased expression of TYR, TRP-1, TRP-2, MITF | [1] [2] |
Safety Profile A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC has low irritation potential at concentrations of 50 µM and 100 µM, supporting its suitability for topical application [1] [2].
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the cited studies.
Protocol 1: Assessing Cytotoxicity Using the MTT Assay This protocol is used to determine the non-cytotoxic concentration range of 5,7D-4MC for subsequent experiments.
Protocol 2: Measuring Melanin Content This protocol quantifies the total melanin production in cells after treatment with 5,7D-4MC.
Protocol 3: Determining Intracellular Tyrosinase Activity This assay measures the functional activity of the key enzyme in melanin synthesis.
The following diagram illustrates the proposed molecular mechanism by which 5,7D-4MC stimulates melanogenesis, based on Western blot analyses [1] [2].
The data clearly establishes 5,7D-4MC as a effective promoter of melanogenesis. Its dual action—simultaneously activating stimulatory pathways (PKA/cAMP, GSK3β) and inhibiting a repressive pathway (PI3K/AKT)—makes it a particularly compelling candidate for further development [1] [2]. The positive safety profile from the human skin irritation test is a crucial step towards topical application [1].
However, several important steps remain before clinical translation:
A 2025 study investigated the effects of this compound using IgE-sensitized RBL-2H3 mast cells and a passive cutaneous anaphylaxis (PCA) murine model. The key quantitative findings from the cell-based assays are summarized in the table below [1].
| Assay Type | Measured Endpoint | Observed Effect of this compound | Noted Experimental Concentrations |
|---|---|---|---|
| Cell Viability (MTT Assay) | Cell viability | No significant cytotoxicity | 25, 50, and 100 µM |
| Histamine Release Assay | Histamine in supernatant | Significant reduction in release | 100 µM |
| β-Hexosaminidase Release Assay | β-hexosaminidase in supernatant | Significant reduction in release | 100 µM |
| Cytokine mRNA Expression | IL-4, IL-13, TNF-α, COX-2 | Downregulated expression | 100 µM |
| Western Blot Analysis | Phosphorylation of ERK, p38, AKT | Reduced phosphorylation | 100 µM |
Here are the detailed methodologies for the key experiments cited, based on the 2025 study [1].
The study found that this compound exerts its anti-allergic effect by targeting intracellular signaling pathways downstream of the FcεRI receptor. The compound reduced the mRNA expression of key allergic-inflammatory cytokines (IL-4, IL-13, TNF-α) and the enzyme COX-2. Furthermore, it inhibited the phosphorylation of several critical signaling molecules, including MAP kinases (ERK and p38) and protein kinase B (AKT) [1].
The following diagram illustrates the proposed signaling pathway and the points of inhibition by this compound.
The anti-allergic effect was further confirmed in a Passive Cutaneous Anaphylaxis (PCA) murine model [1].
5,7-Dihydroxy-4-methylcoumarin is a solid powder with limited solubility in water [1]. The primary strategy for creating stock solutions for research is to use a high-quality organic solvent like DMSO, which can achieve concentrations of 130.09 mM (25 mg/mL) [1].
The table below summarizes the key physical and solubility characteristics of the compound:
| Property | Specification / Value |
|---|---|
| Molecular Formula | C₁₀H₈O₄ [1] [2] |
| Molecular Weight | 192.17 g/mol [1] [2] |
| Appearance | Light yellow to yellow / Buff color amorphous powder [1] [2] |
| Melting Point | 293-300 °C [2] |
| Recommended Storage | 0-8°C, protect from light [1] [2] |
| Solubility in DMSO | 25 mg/mL (130.09 mM) [1] |
| Aqueous Solubility | Low [1] |
Here are answers to common questions and detailed protocols for preparing working solutions.
This compound has low inherent solubility in water [1]. Direct dissolution in pure aqueous buffers is not feasible. The standard laboratory practice is to first dissolve it in a minimal volume of DMSO to create a concentrated stock solution, which is then diluted into your aqueous buffer (e.g., phosphate-buffered saline or cell culture medium) to the desired final concentration. The final DMSO concentration should be kept as low as possible (typically below 1%) to avoid cytotoxic effects or interference with your biological assays.
For a stable, long-term stock solution, follow this protocol [1]:
If you need to treat cells with the compound, you must first dilute your DMSO stock solution into an aqueous-based solution. Below is a workflow for preparing a typical working solution, followed by two validated dilution protocols [1].
The two recommended methods for creating a ready-to-use solution from your DMSO stock are [1]:
Protocol 1: PEG300 + Tween-80 + Saline
Protocol 2: SBE-β-CD in Saline
The following table outlines the concentration-dependent effects of 5,7D-4MC on melanin production and cell viability in B16F10 murine melanoma cells [1] [2].
| Concentration (µM) | Cell Viability (%) | Melanin Content (% of Control) | Tyrosinase Activity |
|---|---|---|---|
| 25 | Not cytotoxic | ~250% | Significantly increased [1] |
| 50 | Not cytotoxic | ~336% | Significantly increased [1] |
| 100 | >90% | ~463% | Significantly increased [1] |
| >100 | Cytotoxic | Not tested | Not tested |
Here is a detailed methodology for assessing the melanogenic effects of 5,7D-4MC based on the cited studies [1] [2].
Research indicates that 5,7D-4MC stimulates melanogenesis through multiple signaling pathways [1] [3]:
The following diagram illustrates how 5,7D-4MC influences these pathways to stimulate melanin production:
Q1: What is the maximum non-cytotoxic concentration of 5,7D-4MC for B16F10 cells? A1: Concentrations up to 100 µM have been shown to be non-cytotoxic, with cell viability remaining above 90%. Concentrations exceeding 100 µM begin to show cytotoxicity [1] [2].
Q2: Has 5,7D-4MC been tested for skin safety in humans? A2: Yes. A human primary skin irritation test conducted on 32 participants demonstrated that 5,7D-4MC has low irritation potential at concentrations of 50 µM and 100 µM, supporting its safety for topical application [1] [3].
Q3: My experiment shows low melanin production even with 100 µM 5,7D-4MC. What could be wrong? A3:
Q4: Are there other coumarin derivatives that can stimulate melanogenesis? A4: Yes, research has identified other active 4-methylcoumarin derivatives. For instance, 6-methoxy-4-methylcoumarin (6M-4MC) was found to be a particularly effective stimulator of melanogenesis, also acting through the modulation of the ERK, AKT, and GSK3β/β-catenin pathways [4].
The table below summarizes the fundamental chemical properties and handling guidelines for 5,7-Dihydroxy-4-methylcoumarin.
| Property | Specification |
|---|---|
| CAS Number | 2107-76-8 [1] [2] |
| Molecular Formula | C₁₀H₈O₄ [1] [2] |
| Molecular Weight | 192.17 g/mol [1] [2] |
| Melting Point | 296-299 °C (lit.) [2] |
| Storage Conditions | Ambient temperatures; Under inert atmosphere; Light sensitive [1] [2] |
| Physical Description | Yellow powder that fluoresces blue and absorbs ultraviolet light [3] |
| Solubility | Slightly soluble in DMSO and Methanol [2] |
For safe handling of this compound in the laboratory, please adhere to the following precautions:
A 2025 study investigated the effects of this compound on stimulating melanin production, which is relevant for developing treatments for hypopigmentation disorders like vitiligo [4]. The methodology is detailed below.
To evaluate the effects of this compound on melanin synthesis and intracellular tyrosinase activity in B16F10 murine melanoma cells, and to elucidate the underlying signaling pathways [4].
The following diagram outlines the key stages of the experimental procedure:
Q1: Is this compound stable in solution, and what are its storage requirements? It is light-sensitive and should be stored in a freezer at ambient temperatures, ideally under an inert atmosphere [1] [2]. Solutions should be prepared fresh and protected from light, as coumarin derivatives can undergo photodegradation, especially in the presence of dissolved oxygen [5].
Q2: What solvents are suitable for dissolving this compound? It is slightly soluble in DMSO and Methanol [2]. For cell culture studies, DMSO is a common choice for preparing a stock solution, which can then be diluted into the aqueous culture medium.
Q3: What safety precautions should I take when handling this compound? It may cause skin and eye irritation and may cause respiratory irritation [1]. Always refer to the Safety Data Sheet (SDS) for comprehensive hazard information. Handle in a fume hood, use appropriate PPE (gloves, safety glasses), and implement the spill procedures outlined above [1] [3].
Current evidence indicates that 5,7D-4MC has a favorable safety profile at concentrations below 100 µM. The table below summarizes key quantitative data from recent studies.
| Cell Line / Model | Safe Concentration (≥90% Viability) | Cytotoxic Concentration | Assay Method | Citation |
|---|---|---|---|---|
| B16F10 murine melanoma cells | Up to 100 µM | Not observed ≤100 µM | MTT assay | [1] [2] |
| RBL-2H3 rat basophilic cells | 25, 50, 100 µM | Not observed ≤100 µM | MTT assay | [3] |
| Human participants (skin irritation) | 50 µM & 100 µM | No irritation observed | Human primary skin irritation test | [1] [2] |
| MC3T3-E1 pre-osteoblast cells | 10 to 40 µM | Not specified | Not specified | [4] |
1. What is a safe starting concentration for 5,7D-4MC in my primary cell culture? A conservative and recommended starting point is 25 µM. This concentration has been shown to be non-cytotoxic in multiple cell lines (B16F10 and RBL-2H3) and allows you to safely assess your primary cells' response before exploring higher doses [1] [3].
2. How should I dissolve 5,7D-4MC for in vitro studies? The studies commonly use Dimethyl Sulfoxide (DMSO) as a solvent. It is critical to ensure that the final concentration of DMSO in your culture medium is kept at a non-cytotoxic level, typically ≤0.1% (v/v) [5].
3. Has the cytotoxicity of 5,7D-4MC been tested in human models? While no data is available from primary human cell cultures, a human primary skin irritation test on 32 participants showed that 5,7D-4MC exhibited low irritation potential at 50 µM and 100 µM, supporting its topical safety profile [1] [2].
If your cell viability is low after adding 5,7D-4MC, follow this systematic workflow to identify and resolve the issue.
Here are detailed methodologies for key experiments cited in the FAQs and troubleshooting guide.
This protocol is essential for establishing your own cytotoxicity baselines.
Key Considerations:
Step-by-Step Workflow:
For a comprehensive view of cell health, especially when developing a new primary culture model, employing multiple assays with different mechanisms is highly recommended.
Rationale: Different assays detect different types of cellular injury. Relying on a single assay can provide an incomplete picture. A multi-assay approach reveals multifaceted cellular injuries and provides a more comprehensive evaluation of cytotoxicity [6].
Recommended Assay Panel:
Understanding the pathways modulated by 5,7D-4MC can provide deeper insights into its effects, which is valuable for advanced troubleshooting and validating its mechanism in your primary cells.
The diagram illustrates that 5,7D-4MC promotes melanogenesis by activating the PKA/cAMP and GSK3β pathways while inhibiting the PI3K/AKT pathway, leading to the upregulation of the master regulator MITF and its downstream melanogenic proteins [1].
The most consistent and critical data for your experiments relates to preparing stock solutions of 5,7-Dihydroxy-4-methylcoumarin.
| Solvent | Solubility (mg/mL) | Concentration (mM) | Notes | Source |
|---|---|---|---|---|
| DMSO | 38 mg/mL | 197.74 mM | In-house tested; "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." | [1] [2] |
| DMSO | 25 mg/mL | 130.09 mM | "Hygroscopic DMSO has a significant impact on the solubility of product, please use newly opened DMSO." | [3] |
| Methanol | Slightly Soluble | - | - | [4] |
| Water | Slightly Soluble or Insoluble | - | - | [4] |
For in vivo studies, one supplier provides a validated formulation for a clear solution: 2.000 mg/mL (10.41 mM) in 5% DMSO + Corn oil. To prepare a 1 mL working solution, add 50 μL of a 40 mg/mL clear DMSO stock solution to 950 μL of corn oil and mix evenly. The solution should be used immediately [1] [2].
The compound has been used in various recent studies. Here are detailed methodologies for key experiments.
Cell Culture and Viability (MTT) Assay [5] [6]
Anti-Allergic Effect in RBL-2H3 Cells [5]
Melanogenesis Assay in B16F10 Cells [6]
The experimental workflow for studying anti-allergic effects can be visualized as follows:
This compound demonstrates a range of bioactivities, as shown in the table below.
| Biological Activity | Experimental Model/Context | Key Findings | Source |
|---|---|---|---|
| Anti-allergic | IgE-mediated RBL-2H3 cells; PCA murine model | Reduced histamine/β-hexosaminidase release; downregulated IL-4, IL-13, TNF-α, COX-2; inhibited MAPK & AKT phosphorylation. | [5] |
| Melanogenesis Stimulation | B16F10 murine melanoma cells | Increased melanin production & tyrosinase activity; upregulated TYR, TRP-1, TRP-2, MITF; activated PKA/GSK3β pathways. | [6] |
| Antioxidant & Immunomodulatory | Human neutrophils | Inhibited ROS generation; scavenged hypochlorous acid (more effectively than some other derivatives). | [7] |
| Antifungal & Antibacterial | Not specified in detail | Described as having antifungal and antibacterial activities. | [3] |
| Low Skin Irritation | Human primary skin irritation test (32 participants) | Showed low irritation potential at 50 µM and 100 µM, suggesting safety for topical application. | [6] |
What is a safe working concentration for cell-based assays? Recent studies (2025) have consistently used concentrations of 25, 50, and 100 µM without observing cytotoxicity in RBL-2H3 or B16F10 cell lines [5] [6]. However, it is crucial to determine the non-toxic range for your specific cell line and conditions using an MTT or similar assay.
How should I store the compound? The solid powder should be stored in a -20°C freezer, protected from light, and under an inert atmosphere if possible [1] [4].
Can it be used for in vivo studies? Yes. One protocol suggests a clear solution can be made in 5% DMSO + Corn oil at 2 mg/mL [1] [2]. Furthermore, a human skin irritation test indicated low irritation potential, supporting its investigation for topical applications [6].
The table below summarizes key experimental parameters for D4M from recent studies, which can serve as a reference for designing your experiments.
| Experimental Aspect | Reported Data / Condition | Source / Context |
|---|---|---|
| Safe Working Concentrations (in vitro) | 10 - 100 µM (cell-dependent) | Effective and non-toxic range in MC3T3-E1 (10-40 µM) [2] and B16F10/RBL-2H3 (up to 100 µM) [5] [6] cells. |
| Optimal Concentration (Osteogenesis) | 20 µM | Showed the most pronounced effect on mineralization in MC3T3-E1 pre-osteoblasts [2]. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Used to dissolve D4M for in vitro assays [6]. |
| Key Molecular Target | AKT1 Pathway | Identified as a primary target for its anti-osteoporotic activity; confirmed via molecular docking and inhibition assays [2] [3]. |
| Key Signaling Pathways | PKA/cAMP, GSK3β, PI3K/AKT | Regulated by D4M during melanogenesis stimulation [5]. |
| Other Bioactivities | Anti-allergic, Anti-inflammatory, Melanogenesis Stimulation | Confirmed in various in vitro and in vivo models [5] [6]. |
Problem: Inconsistent Antioxidant Activity in Cell-Free Assays
Problem: Low Efficacy or Cytotoxicity in Cell-Based Assays
Problem: Lack of Expected Effect in an In Vivo Model
The following diagram illustrates the key signaling pathways through which D4M exerts its documented biological effects, based on the search results. This can help in designing experiments to probe its mechanism further.
Assessing Antioxidant Activity (Cell-Free)
Evaluating Anti-Allergic Activity (In Vitro)
Investigating Osteogenic Activity (In Vivo)
The table below summarizes key experimental findings comparing the antioxidant activities of 5,7-Dihydroxy-4-methylcoumarin, α-tocopherol, and caffeic acid.
| Antioxidant Compound | Experimental Model/Assay | Key Findings & Comparative Efficacy | Citation |
|---|---|---|---|
| This compound | Bulk lipid autoxidation (37°C & 80°C); TLC-DPPH test | Exhibited excellent chain-breaking antioxidant and radical scavenging activity, though less potent than α-tocopherol and caffeic acid. Reported sequence of efficacy: α-Tocopherol > Caffeic Acid > this compound. [1] | [1] |
| α-Tocopherol (Vitamin E) | Bulk lipid autoxidation; LDL oxidation protection | Used as a benchmark in lipid autoxidation studies. Shows synergistic protection of LDL when combined with caffeic acid and ascorbate. [1] [2] | [1] [2] |
| Caffeic Acid | Bulk lipid autoxidation; various in vitro assays (DPPH, ABTS, FRAP, etc.) | A powerful antioxidant, more effective than 5,7D-4MC in lipid autoxidation models. [1] Demonstrated strong activity across multiple in vitro assays, including high reducing power and radical scavenging. [3] | [3] [1] |
To ensure reproducibility, here are the methodologies from the pivotal studies cited above.
Protocol for Lipid Autoxidation Comparison [1]
Protocol for In Vitro Antioxidant Profiling of Caffeic Acid [3]
The antioxidant efficacy of these compounds is largely dictated by their molecular structure and resulting mechanism of action.
Role of the Ortho-Dihydroxy Group: The exceptional activity of caffeic acid and certain coumarins like 6,7-dihydroxy-4-methylcoumarin is primarily due to an ortho-dihydroxy (catechol) group on their benzene ring. [4] [1] This structure allows the formed phenoxy radical to be stabilized by intramolecular hydrogen bonding and resonance, making hydrogen atom transfer to free radicals more favorable. 5,7D-4MC possesses a meta-substituted dihydroxy pattern, which is less effective at stabilizing radicals than the ortho- configuration. [1]
Synergistic Antioxidant Pathways: Caffeic acid and α-tocopherol can work together in a redox cycle. When α-tocopherol neutralizes a radical in a lipid membrane, it becomes a tocopheryl radical. Caffeic acid can regenerate active α-tocopherol by reducing this radical, while the caffeic acid radical formed can itself be reduced by ascorbate (Vitamin C), creating a protective synergistic network. [2] The following diagram illustrates this process:
While the data provides a strong foundation for comparison, note that a direct, head-to-head comparison of these three antioxidants across a uniform set of modern assays (such as cellular antioxidant activity or ORAC) is not available in the searched literature. The existing comparative data primarily comes from older lipid autoxidation models. [1]
Future research would benefit from:
While direct data for D4M is scarce, research on structurally similar 4-methylcoumarins demonstrates that synergy with classic antioxidants is possible. The table below summarizes key findings from a study on equimolar binary mixtures of various 4-methylcoumarins with dl-α-tocopherol (TOH) [1] [2] [3].
| Coumarin Compound (in mixture with dl-α-tocopherol) | Observed Effect | Strength of Synergism |
|---|---|---|
| 7,8-Dihydroxy-4-methylcoumarin | Synergism | 14% increase in antioxidant effect [1] [2] |
| 7-Hydroxy-4-methylcoumarin | Additive / Antagonistic | No synergism [1] [2] |
| 6,7-Dihydroxy-4-methylcoumarin | Additive / Antagonistic | No synergism [1] [2] |
The proposed mechanism for this synergy, particularly in ternary mixtures of coumarins with dl-α-tocopherol and l-ascorbic acid, is a regeneration mechanism [3]. In this process, the coumarin antioxidant and ascorbic acid work together to continuously regenerate the active form of tocopherol, leading to a prolonged and enhanced overall antioxidant effect.
Although its synergistic effects are not explicitly recorded, D4M is a powerful compound in its own right, which underpins its potential in combination therapies.
The following diagram illustrates the experimental workflow used to identify the AKT1 pathway as the mechanism of action for D4M in osteogenesis:
To authoritatively test for synergistic effects, you can adapt established experimental designs. The methodologies below are commonly used in the studies cited.
Lipid Autoxidation Assay: This method evaluates an antioxidant's ability to inhibit the oxidation of bulk lipids.
PF_exp > PF_add = Synergism; PF_exp = PF_add = Additivism; PF_exp < PF_add = Antagonism) [3].ORAC-FL Assay: This assay measures the scavenging activity against peroxyl radicals.
Cyclic Voltammetry (CV): This technique provides information on the oxidation potential and reaction mechanisms of antioxidants.
The current evidence, while promising, reveals a clear knowledge gap and direction for future research:
The table below summarizes the key experimental findings for each compound based on the retrieved studies.
| Feature | 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) [1] [2] | Psoralen [1] | Quercetin [1] [3] |
|---|---|---|---|
| Reported Effect on Melanogenesis | Stimulates | Stimulates [1]; Also used in PUVA therapy for vitiligo | Inhibits [3] (Note: Context-dependent effects are discussed in the guide) |
| Experimental Model | B16F10 murine melanoma cells | Cited as a known activator [1] | B16 melanoma cells [3] |
| Effect on Melanin Content | Significant, dose-dependent increase (250.1% at 25μM, 463.0% at 100μM) | Information not available in search results | Decrease (IC₅₀ 8.0 µg/mL) [3] |
| Effect on Tyrosinase Activity | Significantly increased in a dose-dependent manner | Information not available in search results | Suppressed [3] |
| Effect on Key Proteins (MITF, TYR, TRP-1, TRP-2) | Increased protein expression levels | Information not available in search results | Information not available in search results |
| Key Signaling Pathways Involved | Activates PKA/cAMP and GSK3β; Downregulates PI3K/AKT | Information not available in search results | Information not available in search results |
| Cytotoxicity (Cell Viability) | No cytotoxicity at concentrations ≤100 μM | Information not available in search results | Information not available in search results |
| Skin Irritation (Human Study) | Low irritation potential at 50μM & 100μM (32 subjects) | Information not available in search results | Information not available in search results |
For researchers looking to replicate or contextualize these findings, here is a breakdown of the key experimental methodologies.
The most comprehensive data available is for 5,7D-4MC, from a 2025 study aimed at evaluating its potential for treating hypopigmentation disorders like vitiligo [1] [2].
The search results identify psoralen as a known melanogenesis activator used in vitiligo treatment but do not provide detailed, side-by-side experimental data or protocols for direct comparison with 5,7D-4MC [1]. Its most established clinical use is in PUVA therapy, which combines Psoralen administration with UVA light exposure to stimulate repigmentation [4].
The experimental data for Quercetin presents a contrasting mechanism, primarily showing inhibition of melanogenesis.
The following diagram illustrates the documented mechanisms by which 5,7D-4MC stimulates melanogenesis, based on the Western blot analysis and pathway investigation.
Coumarins represent a significant class of phenolic compounds with a benzopyrone core structure that demonstrate substantial antioxidant potential in various experimental models. Among these derivatives, dihydroxy-4-methylcoumarins have emerged as particularly powerful antioxidants due to their ability to effectively scavenge free radicals and inhibit lipid peroxidation processes. The presence of a 4-methyl group in the coumarin structure provides distinct advantages, as these compounds are not substrates for liver P450 monooxygenases that epoxidize coumarins lacking this substitution, thereby avoiding the formation of potentially mutagenic 3,4-coumarin epoxides during metabolic degradation [1]. This comprehensive analysis examines the structure-activity relationship (SAR) of dihydroxy-4-methylcoumarins, focusing on their antioxidant efficacy across multiple experimental systems and their potential applications in drug development.
The antioxidant efficiency of these compounds is highly dependent on the positioning of hydroxyl groups on the benzopyrone skeleton, with ortho-dihydroxy isomers demonstrating superior radical-scavenging capacity compared to their meta- or mono-hydroxy counterparts. This guide systematically compares the experimental data and mechanistic insights underlying the antioxidant properties of various dihydroxy-4-methylcoumarins, providing researchers and pharmaceutical professionals with evidence-based information for rational drug design and development [2] [3].
The antioxidant activity of dihydroxy-4-methylcoumarins exhibits a pronounced dependence on hydroxyl group positioning, with ortho-dihydroxy configurations demonstrating markedly superior efficacy compared to other isomers. Experimental evidence from bulk lipid autoxidation studies conducted at both 37°C and 80°C reveals a consistent pattern of antioxidant efficiency across different dihydroxy-4-methylcoumarin derivatives [2] [3] [4].
Table: Comparative Antioxidant Efficiency of Dihydroxy-4-Methylcoumarins and Reference Compounds
| Compound | Hydroxy Group Position | Relative Antioxidant Efficiency | Key Structural Features |
|---|---|---|---|
| DL-α-tocopherol (TOH) | Reference compound | Highest (Reference) | Natural antioxidant vitamin |
| Caffeic acid (CA) | Reference compound | Very high | Plant phenolic acid |
| 6,7-dihydroxy-4-methylcoumarin (3) | ortho-dihydroxy | High | Optimal ortho-position with 4-methyl |
| 6,7-dihydroxycoumarin (4) | ortho-dihydroxy | High | ortho-position without 4-methyl |
| 7,8-dihydroxy-4-methylcoumarin (5) | ortho-dihydroxy | Moderate-high | ortho-position with 4-methyl |
| 5,7-dihydroxy-4-methylcoumarin (2) | meta-dihydroxy | Moderate | Suboptimal meta-position |
| 7-hydroxy-4-methylcoumarin (1) | mono-hydroxy | Low | Single hydroxyl group |
The substitution pattern at the C-3 position of the coumarin ring has been investigated through comparative analysis of compounds 5, 6, 7, and 8. Interestingly, the introduction of ethoxycarbonylmethyl or ethoxycarbonylethyl moieties at this position does not significantly influence either chain-breaking antioxidant activity or radical scavenging capacity, indicating that the C-3 position is not critical for antioxidant efficacy in 7,8-dihydroxy-4-methylcoumarins [2] [3]. This finding provides valuable guidance for structural optimization, suggesting that modifications at this position could be employed to fine-tune other pharmacological properties without compromising antioxidant potential.
The radical-scavenging capabilities of dihydroxy-4-methylcoumarins have been quantitatively assessed using multiple biochemical assays, providing robust data for comparative analysis. In DPPH• (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging assays, 7,8-dihydroxy-4-methylcoumarin (LaSOM 78), 5-carboxy-7,8-dihydroxy-4-methylcoumarin (LaSOM 79), and 6,7-dihydroxycoumarin (esculetin) demonstrated pronounced bleaching capacity, with IC₅₀ values of 33.46 μM, 17.49 μM, and 25.18 μM respectively [5]. These values compare favorably with the reference flavonoid quercetin (IC₅₀ = 29.41 μM), indicating potent radical-scavenging activity.
Table: Quantitative Antioxidant Parameters of Selected Dihydroxy-4-Methylcoumarins
| Compound | DPPH IC₅₀ (μM) | First Oxidation Potential (Epa 1, V) | Antioxidant Capacity Against Peroxyl Radicals |
|---|---|---|---|
| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | 17.49 | 0.44 | High |
| 6,7-dihydroxycoumarin (esculetin) | 25.18 | 0.48 | High |
| 7,8-dihydroxy-4-methylcoumarin | 33.46 | 0.49 | High |
| Quercetin (reference) | 29.41 | 0.22 | Moderate |
| 7-hydroxy-4-methylcoumarin | Inactive | 0.85 | Low |
Electrochemical analyses through cyclic voltammetry have revealed a clear correlation between antioxidant activity and oxidation potential. Active dihydroxycoumarins exhibit irreversible oxidation peaks in the range of 0.44-0.49 V versus Fc/Fc+, significantly lower than the values observed for inactive analogs (0.70-0.85 V) [5]. This electrochemical behavior provides mechanistic insight into the electron-transfer processes underlying radical scavenging capacity and offers a rapid screening parameter for predicting antioxidant efficacy of novel coumarin derivatives.
The assessment of antioxidant activity in dihydroxy-4-methylcoumarins requires implementation of multiple complementary methodologies to fully characterize their radical-scavenging potential and chain-breaking capacity. The following experimental protocols represent the most widely employed and validated approaches for evaluating antioxidant efficacy in this compound class [2] [1] [5].
Table: Standardized Experimental Protocols for Antioxidant Assessment
| Method | Experimental Conditions | Measured Parameters | Key Applications |
|---|---|---|---|
| Bulk Lipid Autoxidation | 37°C and 80°C in 0.01-1.0 mM concentration | Induction period, oxidation rate constants | Chain-breaking antioxidant activity during lipid peroxidation |
| TLC-DPPH• Assay | 25°C, 0.2% DPPH solution in methanol | Bleaching capacity, radical scavenging kinetics | Rapid screening of radical scavenging activity |
| Spectrophotometric DPPH• Assay | 25°C, 60 μM DPPH solution, 1.76-42.97 μM coumarin concentrations | IC₅₀ values, reaction kinetics | Quantitative assessment of radical scavenging capacity |
| Cyclic Voltammetry | 1.0 mM compound in DMF with 0.1 M TBAP | Oxidation potentials (Epa) | Electrochemical characterization of electron-donating capacity |
| ABTS• Assay | ABTS radical cation in PBS, 734 nm absorbance | TEAC (Trolox equivalent antioxidant capacity) | Comparative antioxidant capacity measurement |
| FRAP Assay | Ferric-TPTZ complex, 593 nm absorbance | Ferric reducing antioxidant power | Assessment of reducing capacity |
The bulk lipid autoxidation assay represents a particularly relevant methodological approach for evaluating antioxidant efficacy in lipid systems. In this protocol, coumarin compounds are dissolved in purified lipid substrates (typically triacylglycerol-rich sunflower oil or methyl linoleate) at concentrations ranging from 0.01-1.0 mM. The samples are incubated at controlled temperatures (37°C to simulate physiological conditions, 80°C to accelerate oxidation processes), with oxygen uptake monitored continuously using manometric or polarographic methods. The antioxidant activity is quantified by measuring the extension of the induction period before rapid oxidation commences and calculating the rate constants for reaction with peroxyl radicals [2] [1].
Beyond standard antioxidant assessment protocols, several advanced methodologies provide deeper mechanistic insights into the radical-scavenging processes and reaction kinetics of dihydroxy-4-methylcoumarins:
Kinetic Analysis of DPPH• Bleaching: The reaction between dihydroxycoumarins and DPPH• radicals demonstrates biphasic decay kinetics, characterized by a rapid initial decrease in absorbance followed by a considerably slower process. This profile suggests the presence of multiple reactive centers with differing reactivities within the molecular structure. Data analysis typically involves fitting the decay curve to a bi-exponential function: Abs = A₁exp(-k₁t) + A₂exp(-k₂t) + C, where k₁ and k₂ represent rate constants for fast and slow processes, respectively [5].
Antioxidant Capacity Against Peroxyl Radicals (ACAP): This fluorometric method utilizes the azo-initiator ABAP (2,2'-azobis(2-amidinopropane) to generate peroxyl radicals at a constant rate under thermal decomposition. The assay measures the protection offered by coumarin compounds against the fluorescence decay of R-phycoerythrin resulting from radical-induced damage. The protective effect is quantified as the area under the fluorescence decay curve or as the lag phase before rapid fluorescence decrease, providing specific information about reactivity toward biologically relevant peroxyl radicals [5].
Theoretical Calculations and QSAR Modeling: Computational approaches including density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been employed to rationalize the observed antioxidant activities. Parameters such as bond dissociation enthalpy (BDE) of O-H bonds, highest occupied molecular orbital (HOMO) energies, and ionization potentials correlate with experimental antioxidant efficacy and provide theoretical foundation for the superior performance of ortho-dihydroxy substituted coumarins [2].
The exceptional antioxidant activity observed in ortho-dihydroxy-4-methylcoumarins originates from specific structural features that facilitate efficient radical scavenging through multiple mechanistic pathways. The fundamental antioxidant mechanism involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups to free radicals, particularly peroxyl radicals (ROO•) generated during lipid peroxidation chain reactions. This process effectively terminates propagation steps in autoxidation processes, conferring significant chain-breaking antioxidant capacity [2] [1].
The presence of ortho-dihydroxy configurations (catechol structure) in positions 6,7- or 7,8- of the coumarin ring enables additional stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding and electron delocalization. This stabilization significantly reduces the energy requirement for hydrogen donation, enhancing reactivity toward free radicals. Furthermore, the ortho-quinone structure formed after two-electron oxidation can undergo subsequent redox cycling, contributing to the overall antioxidant efficacy [5]. The following diagram illustrates the primary structural mechanisms and experimental evidence establishing the relationship between coumarin structure and antioxidant activity:
The 4-methyl group at the C4 position contributes to antioxidant performance indirectly by enhancing metabolic stability rather than through direct participation in radical scavenging processes. As previously noted, 4-methylcoumarins are not substrates for cytochrome P450-mediated epoxidation that occurs with unsubstituted coumarins, preventing the formation of potentially toxic metabolites and preserving antioxidant integrity in biological systems [1]. This property is particularly valuable for pharmaceutical applications where metabolic stability represents a critical determinant of therapeutic utility.
The electron-donating capacity of dihydroxycoumarins, as quantified through cyclic voltammetry, directly correlates with their radical-scavenging efficacy. Compounds with lower oxidation potentials (Epa ≤ 0.5 V vs Fc/Fc+) demonstrate significantly greater antioxidant activity across multiple assay systems, establishing electrochemical characterization as a valuable predictive tool for preliminary antioxidant assessment [5].
The antioxidant efficacy of dihydroxy-4-methylcoumarins can be significantly enhanced through synergistic interactions with endogenous biological antioxidants, particularly when employed in binary mixtures. Research has demonstrated that equimolar (1:1) combinations of specific coumarins with DL-α-tocopherol (TOH) produce enhanced oxidation stability in triacylglycerol-rich sunflower oil (TGSO) systems, with the binary mixture of 7,8-dihydroxy-4-methylcoumarin (5) + TOH exhibiting a measurable synergism of 14% [2] [3]. This synergistic effect likely results from regeneration of tocopherol molecules through electron transfer from coumarin metabolites, extending the protective capacity of the endogenous antioxidant system.
Beyond their direct antioxidant applications, dihydroxy-4-methylcoumarins demonstrate intriguing multi-target pharmacological profiles that expand their therapeutic potential. Recent investigations have revealed that this compound enhances osteogenesis and ameliorates osteoporosis through activation of the AKT1 signaling pathway, suggesting applications in bone metabolic disorders [6]. Additionally, this compound modulates the JNK/FoxO1 signaling pathway to attenuate cisplatin-induced ototoxicity by suppressing oxidative stress and apoptosis in auditory cells [7]. These findings illustrate how the fundamental antioxidant properties of dihydroxy-4-methylcoumarins translate into specific therapeutic effects across diverse pathological contexts.
The development potential of dihydroxy-4-methylcoumarins as therapeutic agents receives strong support from favorable pharmacokinetic properties predicted by computational analyses. Application of the "Lipinski's Rule of Five" to these compounds indicates generally favorable absorption and permeability characteristics, suggesting good oral bioavailability potential [2] [3]. These attributes, combined with established metabolic stability resulting from the 4-methyl substitution, position dihydroxy-4-methylcoumarins as promising lead compounds for pharmaceutical development.
Recent research has expanded the recognized therapeutic potential of specific dihydroxy-4-methylcoumarins to include diverse applications:
Melanogenesis Modulation: this compound demonstrates significant stimulation of melanin production in B16F10 murine melanoma cells, increasing melanin content by up to 463% at 100 μM concentration without cytotoxicity. This effect occurs through enhanced tyrosinase activity and increased expression of melanogenic proteins (TYR, TRP-1, TRP-2, MITF), suggesting potential applications in vitiligo treatment and functional cosmetics [8].
Intestinal Anti-Inflammatory Effects: Natural coumarin derivatives including esculetin (6,7-dihydroxycoumarin), 4-methylesculetin, and daphnetin demonstrate intestinal anti-inflammatory activity through activation of the Nrf2/keap signaling pathway, synchronically inhibiting NF-κB activation and reducing pro-inflammatory cytokine expression [9]. This dual mechanism addresses both oxidative stress and inflammation components in inflammatory bowel disease pathophysiology.
Tumor Immunomodulation: Coumarin derivatives directly inhibit tumor progression by inducing apoptosis in cancer cells, inhibiting proliferation, and blocking epithelial-mesenchymal transition (EMT) and angiogenesis. Additionally, they reshape the tumor microenvironment by regulating platelet function, macrophage polarization, T cell activity, NK cell cytotoxicity, and cytokine networks, thereby enhancing host anti-tumor immune responses [10].
The comprehensive analysis of structure-activity relationships in dihydroxy-4-methylcoumarins reveals a consistent pattern: ortho-dihydroxy substituted derivatives (particularly 6,7- and 7,8-isomers) demonstrate superior antioxidant efficacy across multiple experimental systems compared to meta-substituted or monohydroxy analogs. This enhanced activity originates from specific molecular mechanisms including facilitated hydrogen atom transfer, phenoxyl radical stabilization through intramolecular hydrogen bonding, and efficient redox cycling of reaction products. The documented synergistic effects with endogenous antioxidants and multi-target pharmacological activities further enhance the therapeutic potential of these compounds.
Despite significant advances in understanding the antioxidant properties of dihydroxy-4-methylcoumarins, several research directions warrant further investigation:
Clinical Translation: While substantial in vitro and animal model data support the antioxidant efficacy of these compounds, well-designed clinical trials are necessary to establish therapeutic utility in human populations. Particular attention should be directed toward bioavailability, dosing regimens, and clinical endpoints in target pathologies.
Structure Optimization: Systematic exploration of novel substitutions at positions not critical for antioxidant activity (particularly C-3) could yield derivatives with enhanced pharmacological profiles, including improved bioavailability, tissue targeting, or complementary biological activities.
Combination Therapies: The documented synergistic effects between specific dihydroxy-4-methylcoumarins and endogenous antioxidants suggest promising opportunities for rational combination therapies in oxidative stress-related disorders.
The robust experimental evidence summarized in this comparative guide establishes dihydroxy-4-methylcoumarins, particularly those with ortho-dihydroxy configurations, as promising lead compounds for development of novel antioxidant therapeutics with potential applications across multiple pathological contexts including metabolic disorders, inflammatory conditions, and age-related diseases.
| Cell Line / Model | Biological Effect | Key Findings / Potency | Proposed Mechanism of Action |
|---|---|---|---|
| RBL-2H3 (Rat Basophilic Leukemia) [1] [2] | Anti-allergic | ↓ Histamine & β-hexosaminidase release; ↓ allergic cytokines (IL-4, IL-13, TNF-α); effective at 100 µM [2]. | Inhibits IgE-mediated MAPK (ERK, p38) and AKT phosphorylation [1] [2]. |
| B16F10 (Murine Melanoma) [3] | Promotes Melanogenesis | ↑ Melanin content (336.0% at 50 µM, 463.0% at 100 µM); ↑ intracellular tyrosinase activity [3]. | Activates PKA/cAMP & GSK3β pathways; downregulates PI3K/AKT; upregulates MITF, TYR, TRP-1, TRP-2 [3]. |
| MC3T3-E1 (Mouse Pre-Osteoblast) [4] | Enhances Osteogenesis | Promotes proliferation & differentiation; enhances mineralization at 20 µM [4]. | Binds to and activates the AKT1 pathway [4]. |
| PCA Murine Model (In Vivo) [1] [2] | Anti-allergic | Reduced Evans blue dye extravasation, indicating suppression of local allergic reaction [1] [2]. | Likely linked to inhibition of mast cell degranulation and downstream signaling as seen in RBL-2H3 cells [1] [2]. |
| Glucocorticoid-induced Zebrafish Model (In Vivo) [4] | Ameliorates Osteoporosis | Improved vertebral bone density at 20 µM [4]. | Dependent on the AKT1 pathway [4]. |
For researchers looking to replicate or compare these studies, here is a summary of the core methodologies used in the cited literature.
Anti-allergic Assessment (RBL-2H3 & PCA Model) [2]:
Melanogenesis Stimulation (B16F10 Cells) [3]:
Osteogenesis Enhancement (MC3T3-E1 & Zebrafish) [4]:
The compound exerts its effects by modulating specific signaling pathways. The diagrams below illustrate the key mechanisms for its anti-allergic and melanogenesis-stimulating activities.
Based on the compiled data, here are some critical points for evaluation:
| Pathway | Biological Context / Cell Type | Observed Effect | Experimental Model | Key Outcome |
|---|---|---|---|---|
| PKA/cAMP | Melanogenesis (B16F10 cells) | Activated [1] [2] [3] | Murine melanoma cells | Promoted melanin synthesis [1] [2] [3] |
| PI3K/AKT | Melanogenesis (B16F10 cells) | Downregulated [1] [2] [3] | Murine melanoma cells | Promoted melanin synthesis [1] [2] [3] |
| PI3K/AKT | Osteogenesis (MC3T3-E1 cells) | Activated (via AKT1) [4] [5] | Murine pre-osteoblast cells | Enhanced bone formation [4] [5] |
| MAPK (ERK) | Anti-allergic (RBL-2H3 cells) | Inhibited (Reduced phosphorylation) [6] | Rat basophilic leukemia cells | Suppressed histamine release & cytokine expression [6] |
| MAPK (p38) | Anti-allergic (RBL-2H3 cells) | Inhibited (Reduced phosphorylation) [6] | Rat basophilic leukemia cells | Suppressed histamine release & cytokine expression [6] |
| AKT | Anti-allergic (RBL-2H3 cells) | Inhibited (Reduced phosphorylation) [6] | Rat basophilic leukemia cells | Suppressed histamine release & cytokine expression [6] |
| GSK3β | Melanogenesis (B16F10 cells) | Activated [1] [2] [3] | Murine melanoma cells | Promoted melanin synthesis [1] [2] [3] |
The data in the table above were generated using standard molecular biology techniques. Here is a summary of the key experimental protocols:
The following diagrams illustrate the key signaling pathways modulated by 5,7D-4MC in different biological contexts, based on the experimental findings.
5,7D-4MC in Melanogenesis
5,7D-4MC in Osteogenesis
5,7D-4MC in Anti-Allergic Response
The data demonstrates that 5,7-Dihydroxy-4-methylcoumarin is a multifaceted compound with context-dependent effects:
The table below summarizes the experimental data comparing the anti-allergic effects of 5,7-Dihydroxy-4-methylcoumarin and Ketotifen.
| Parameter | This compound | Ketotifen (Standard Drug) |
|---|---|---|
| Study Model(s) | IgE-mediated RBL-2H3 cells (in vitro); Passive Cutaneous Anaphylaxis (PCA) murine model (in vivo) [1]. | Used as a positive control in the same in vitro RBL-2H3 cell model [1]. |
| Cell Viability (Safe Concentration) | No cytotoxicity up to 100 µM [1]. | Information specific to the study model not provided in the source [1]. |
| Histamine Release Inhibition | ~60% (at 100 µM) [1]. | ~70% (at 40 µg/ml) [1]. |
| β-hexosaminidase Release Inhibition | Significant reduction (specific quantitative data not provided in abstract) [1]. | Significant reduction (used as a reference standard) [1]. |
| Cytokine (IL-4, IL-13, TNF-α) mRNA Downregulation | Yes [1]. | Not studied in the cited source [1]. |
| Inflammatory Enzyme (COX-2) mRNA Downregulation | Yes [1]. | Not studied in the cited source [1]. |
| Key Signaling Pathways Modulated | Suppresses phosphorylation of MAPKs (ERK, p38) and AKT [1]. | Primarily acts as a histamine H1-receptor antagonist and mast cell stabilizer [2] [3]. Also a leukotriene antagonist and phosphodiesterase inhibitor [2]. |
| In Vivo Efficacy (PCA Reaction) | Significant reduction in Evans blue dye extravasation [1]. | Not studied in the cited source [1]. |
For researchers looking to replicate or build upon these findings, here are the key methodologies from the study:
The diagram below illustrates the distinct signaling pathways through which this compound and Ketotifen exert their anti-allergic effects.
Comparative Anti-Allergic Mechanisms of Ketotifen and this compound
The diagram shows that while Ketotifen acts primarily at the cell membrane level to stabilize mast cells and block histamine receptors, this compound targets intracellular signaling pathways further downstream to suppress both degranulation and cytokine production [1] [2].
Comparative Efficacy: At the tested concentrations, ketotifen showed slightly stronger direct histamine release inhibition. However, this compound demonstrated a broader mechanism by also suppressing the expression of key cytokines and inflammatory enzymes [1]. This suggests potential for managing both immediate and late-phase allergic reactions.
Research Considerations: The promising in vitro and in vivo data for this compound is preliminary. A comprehensive comparison would require testing both compounds over the same dose range, in the same models (especially in vivo), and with a full assessment of pharmacokinetics and toxicity [1]. Ketotifen has a known side effect profile, including drowsiness and weight gain, which must be compared against the yet-to-be-determined long-term safety profile of the coumarin derivative [2] [3].
The experimental data for D4M is primarily derived from a 2023 in vitro study. The table below summarizes its key characteristics and experimental findings [1].
| Aspect | Details for this compound (D4M) |
|---|---|
| Protection Target | Cisplatin-induced ototoxicity (hearing loss) [1] |
| Proposed Primary Mechanism | Signaling pathway modulator: Attenuates the JNK/FoxO1 pathway, suppressing oxidative stress and caspase-dependent apoptosis [1] |
| Key Experimental Models | House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cells and neonatal mouse cochlear explants [1] |
| Efficacy Key Findings | - Significantly increased cell viability in HEI-OC1 cells after cisplatin exposure.
Cisplatin toxicity inhibitors can be categorized by their mechanism of action. The table below places D4M in context with other strategies identified in the literature.
| Strategy / Compound | Class / Primary Mechanism | Key Experimental Findings | Comparative Notes |
|---|---|---|---|
| This compound (D4M) [1] | Signaling Pathway Modulator (JNK/FoxO1) | In vitro: Reduced ROS, apoptosis; protected hair cells. | Pre-clinical, mechanism-specific. Direct quantitative comparison with other classes is not available in the searched data. |
| Berberrubine [2] | Signaling Modulator / Antioxidant (Promotes Folate Biosynthesis) | In vitro & in vivo (mice): Reduced ROS, inhibited apoptosis, enhanced hair cell survival, improved hearing function (ABR). | Another natural product-derived compound with a different molecular target (folate biosynthesis), showing similar protective outcomes in pre-clinical models. |
| Sodium Thiosulfate [3] | Antioxidant / Chemically Reactive | Clinically approved (pediatric): Neutralizes cisplatin in the bloodstream. Must be administered hours after cisplatin to avoid interfering with anticancer efficacy. | A clinically successful "scavenger". Its use requires careful timing, whereas pathway modulators like D4M aim for a mechanistic intervention that may offer more flexibility. |
| OCT2 Transport Inhibitors (e.g., Cimetidine) [4] [5] | Uptake Blocker | Preclinical/Clinical: Inhibits OCT2 transporter, reducing cisplatin uptake in kidney and hair cells, lowering nephro- and oto-toxicity. | Targets the initial entry of cisplatin into sensitive cells. A preventative strategy distinct from intracellular agents like D4M that manage damage after uptake. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the primary D4M study [1]:
The diagram below illustrates the proposed signaling pathway through which D4M exerts its protective effects.
The evidence positions D4M as a compelling candidate for further investigation.
Future research should focus on validating these findings in vivo, establishing the therapeutic window, and most importantly, confirming that D4M does not reduce the anti-cancer efficacy of cisplatin in tumor-bearing models.
Irritant